molecular formula C18H24N2O2 B6538607 N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopentanecarboxamide CAS No. 1060260-14-1

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopentanecarboxamide

Cat. No.: B6538607
CAS No.: 1060260-14-1
M. Wt: 300.4 g/mol
InChI Key: AEOWZKKTWJBLLX-UHFFFAOYSA-N
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Description

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide core linked to a phenyl group substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety. This compound is hypothesized to target enzymes or receptors requiring both hydrophobic (cyclopentane) and polar (amide, ketone) interactions, such as kinases or G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-17(20-11-3-4-12-20)13-14-7-9-16(10-8-14)19-18(22)15-5-1-2-6-15/h7-10,15H,1-6,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOWZKKTWJBLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopentanecarboxamide typically involves multiple steps:

  • Formation of the Pyrrolidin-1-yl Ethyl Ketone Intermediate

      Starting Materials: Pyrrolidine and an appropriate acyl chloride (e.g., acetyl chloride).

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane at low temperatures (0-5°C).

  • Synthesis of the Phenyl Intermediate

      Starting Materials: 4-bromoacetophenone and the pyrrolidin-1-yl ethyl ketone intermediate.

      Reaction Conditions: A palladium-catalyzed coupling reaction (e.g., Suzuki coupling) in the presence of a base like potassium carbonate in a solvent such as toluene at elevated temperatures (80-100°C).

  • Formation of the Final Compound

      Starting Materials: The phenyl intermediate and cyclopentanecarboxylic acid.

      Reaction Conditions: The reaction is typically conducted using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the pyrrolidin-1-yl group can lead to the formation of corresponding N-oxides.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in anhydrous solvents such as ether or THF (tetrahydrofuran).

      Products: Reduction of the ketone group to secondary alcohols.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF.

      Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic effects. They may exhibit activity against certain diseases due to their interaction with specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Data Tables

Table 1. Structural Comparison

Compound Core Structure Substituent Features
Target Compound Cyclopentanecarboxamide 2-oxo-2-(pyrrolidin-1-yl)ethyl (flexible chain)
Y300-3737 Cyclopentanecarboxamide 2-oxopyrrolidin-1-ylmethyl (rigid lactam)
V018-2501 Cyclopentanecarboxamide 3-fluorophenyl, branched pyrrolidinylethylamine
V018-2960 Cyclopropanecarboxamide Phenoxy-pyrazole, cyclopropane

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